

EB-47: A Technical Guide for Researchers

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Compound of Interest

Compound Name: EB-47

Cat. No.: B1240673

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This guide provides an in-depth overview of **EB-47**, a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). It is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and insights into its mechanism of action.

Chemical and Physical Properties

EB-47 is available in different forms, primarily as a free base and as a dihydrochloride salt. These forms have distinct CAS numbers and molecular weights, which are crucial for accurate experimental design and data interpretation. The properties of each form are summarized below.

Property	EB-47 (Free Base)	EB-47 (Dihydrochloride)	EB-47 (Dihydrochloride Dihydrate)
CAS Number	366454-36-6[1][2][3][4]	1190332-25-2[5][6][7][8]	1190332-25-2 (as dihydrate)[5][9]
Molecular Formula	C ₂₄ H ₂₇ N ₉ O ₆ [1][2]	C ₂₄ H ₂₇ N ₉ O ₆ ·2HCl[5][6]	C ₂₄ H ₂₇ N ₉ O ₆ ·2HCl·2H ₂ O[9]
Molecular Weight	537.53 g/mol [2]	610.45 g/mol [5][7]	646.5 g/mol [9]
Purity	>98%[2]	≥95%[5]	≥95%[9]
Solubility	Soluble in DMSO[2]	Soluble to 50 mg/ml in DMSO[6][8]	Not specified
Storage	Store at -20°C for long term[2]	Store at -20°C[8]	Not specified

Biological Activity and Mechanism of Action

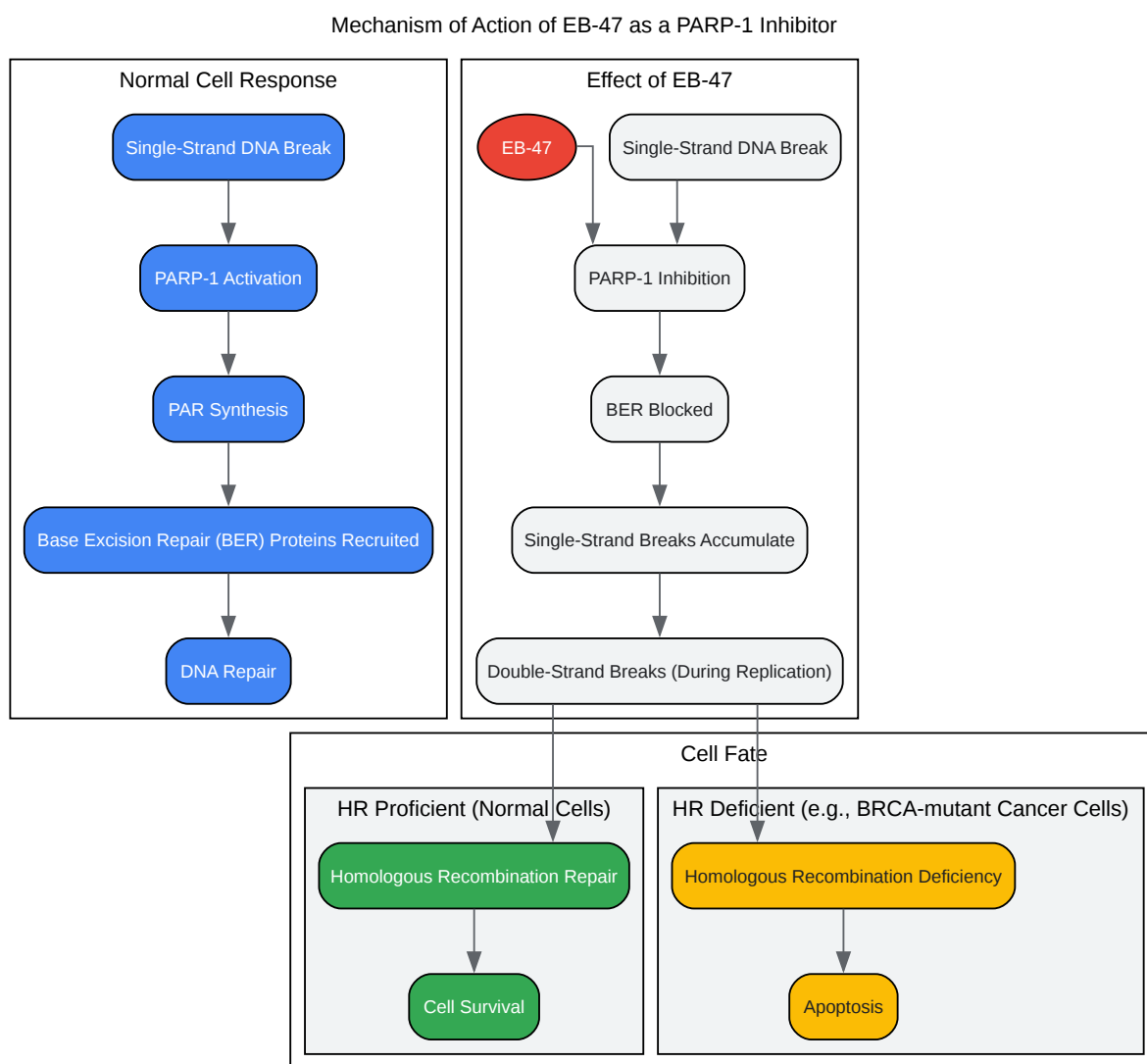
EB-47 is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway, with an IC₅₀ of 45 nM.[6] PARP-1 is activated by single-strand DNA breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[10][11]

By inhibiting PARP-1, **EB-47** prevents the repair of single-strand breaks. During DNA replication, these unrepaired breaks are converted into more lethal double-strand breaks. In normal cells, these double-strand breaks can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these double-strand breaks cannot be repaired, leading to genomic instability and apoptotic cell death.[10][11][12] This mechanism is known as synthetic lethality.

Besides PARP-1, **EB-47** also shows inhibitory activity against other enzymes, including Tankyrase 1 (TNKS1), Tankyrase 2 (TNKS2), and PARP10, at higher concentrations.[6]

Signaling Pathway of PARP-1 Inhibition by EB-47

The following diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition by **EB-47** leads to cancer cell death, particularly in homologous recombination deficient cells.



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Caption: PARP-1 inhibition by **EB-47** blocks single-strand break repair, leading to apoptosis in HR-deficient cells.

Experimental Protocols

The following are generalized protocols for key experiments involving PARP inhibitors like **EB-47**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro PARP-1 Inhibition Assay

This assay measures the ability of **EB-47** to inhibit the enzymatic activity of PARP-1 in a cell-free system.

Materials:

- Recombinant human PARP-1 enzyme
- Activated DNA (e.g., sonicated calf thymus DNA)
- NAD⁺ (substrate)
- Biotinylated NAD⁺ (for detection)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 μM DTT)
- Streptavidin-coated plates
- Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
- **EB-47** stock solution (in DMSO)
- Stop buffer (e.g., 30% acetic acid)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Substrate for reporter enzyme (e.g., TMB for HRP)

- Plate reader

Procedure:

- Coat a streptavidin plate with biotinylated NAD⁺ and incubate overnight at 4°C.
- Wash the plate with wash buffer.
- Prepare a reaction mixture containing assay buffer, activated DNA, and PARP-1 enzyme.
- Add serial dilutions of **EB-47** or vehicle control (DMSO) to the wells.
- Initiate the reaction by adding NAD⁺.
- Incubate for 1 hour at room temperature.
- Stop the reaction by adding stop buffer.
- Wash the plate and add the anti-PAR antibody.
- Incubate for 1 hour at room temperature.
- Wash the plate and add the reporter enzyme substrate.
- Measure the signal using a plate reader.
- Calculate the IC₅₀ value of **EB-47** from the dose-response curve.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cancer cells treated with **EB-47**.

Materials:

- Cancer cell line of interest (e.g., a BRCA-mutant line)
- Complete cell culture medium

- **EB-47** stock solution (in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

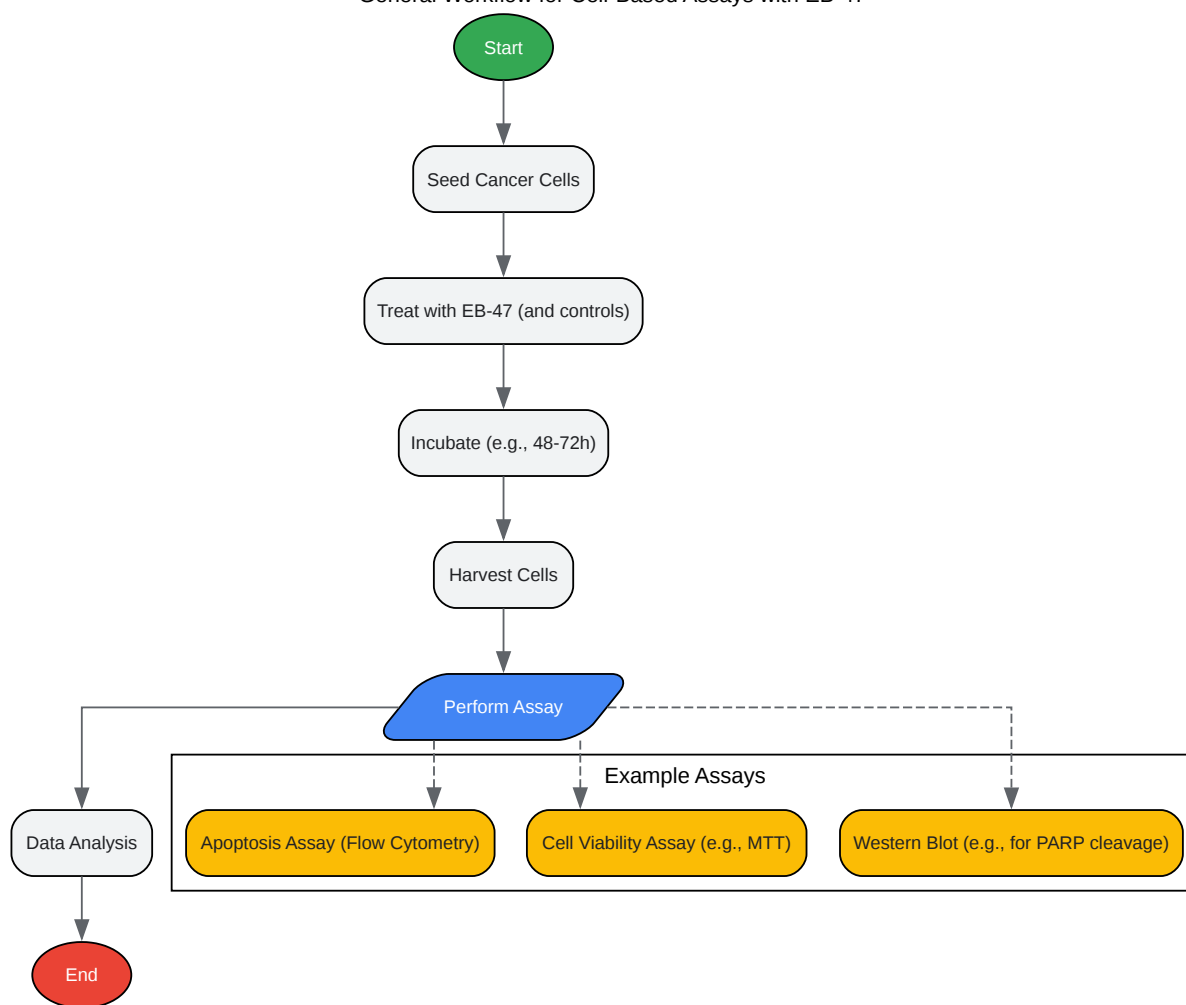
Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **EB-47** or vehicle control (DMSO) for a predetermined time (e.g., 48-72 hours).
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Experimental Workflow for a Cell-Based Assay

The following diagram outlines a typical workflow for assessing the effect of **EB-47** on a cancer cell line.

General Workflow for Cell-Based Assays with EB-47

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